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molecular formula C10H12O B1200059 1,2,3,4-Tetrahydro-2-naphthol CAS No. 530-91-6

1,2,3,4-Tetrahydro-2-naphthol

Cat. No. B1200059
M. Wt: 148.2 g/mol
InChI Key: JWQYZECMEPOAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06005133

Procedure details

(1R, 2S)-2-tert-butyl-2-aminophenylethanol (1.0 g, 5.2 mmol), toluene (16 mL), and trimethylboroxine (0.50 mL) were combined at ambient temperature and stirred for 16 hr. Water, toluene and excess boroxine were distilled off until about 8 mL volume remained. The reaction was chased with toluene (3×10 mL), and the remainder of toluene removed under vacuum to afford to oxazaborolidine as a pale yellow oil (1.10 g, 98%). To a solution of α-tetralone (2.92 g, 19.7 mmol), THF (80 mL), and the oxazaborolidine derived from (1R, 2S)-2-tert-butyl-2-aminophenylethanol (228 mg, 1.2 mmol) under a nitrogen atmosphere was added borane methylsulfide complex (2M in THF, 7.0 mL, 14 mmol) over 75 min. After the addition was complete, the contents were stirred for an additional 15 min, cooled to 0° C., and quenched with methanol (27 mL). After stirring the quenched reaction for 18 hrs the solvents were removed under vacuum, the residual oil was dissolved in methylene chloride (50 mL), washed with pH 4 phosphate buffer (50 mL), water (50 mL), treated with magnesium sulfate, and the solvent was removed under vacuum to give the (R) tetralol as a colorless oil 3.1 g (90% ee).
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
oxazaborolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
(1R, 2S)-2-tert-butyl-2-aminophenylethanol
Quantity
228 mg
Type
catalyst
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:11][C:9](=O)[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.[O:12]1CCBN1.CSC.B>C([C@]1(N)C=CC=CC1[C@H](O)C)(C)(C)C.C1COCC1>[CH2:1]1[CH:11]([OH:12])[CH2:9][C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.92 g
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Step Two
Name
oxazaborolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1NBCC1
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
CSC.B
Step Four
Name
(1R, 2S)-2-tert-butyl-2-aminophenylethanol
Quantity
228 mg
Type
catalyst
Smiles
C(C)(C)(C)[C@]1(C(C=CC=C1)[C@@H](C)O)N
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the contents were stirred for an additional 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
quenched with methanol (27 mL)
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the quenched reaction for 18 hrs the solvents
Duration
18 h
CUSTOM
Type
CUSTOM
Details
were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil was dissolved in methylene chloride (50 mL)
WASH
Type
WASH
Details
washed with pH 4 phosphate buffer (50 mL), water (50 mL)
ADDITION
Type
ADDITION
Details
treated with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1CC2=CC=CC=C2CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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